molecular formula C18H20N2O B072693 5-Benzyloxygramine CAS No. 1453-97-0

5-Benzyloxygramine

Cat. No. B072693
CAS RN: 1453-97-0
M. Wt: 280.4 g/mol
InChI Key: POTVAILTNPOQJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Benzyloxygramine often involves palladium-catalyzed reactions, which are a cornerstone in constructing complex organic molecules. For example, the cationic palladium-catalyzed [5 + 2] annulation reaction is a method for synthesizing 1-benzoxepine derivatives from 2-acylmethoxyarylboronic acids and allenoates, highlighting a potential pathway for creating benzyloxygramine-like structures (Yu & Lu, 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds akin to 5-Benzyloxygramine, such as 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation, demonstrates the intricacies involved in manipulating molecular frameworks for desired functionalities (Uhlmann et al., 1997). This research supports the understanding of how 5-Benzyloxygramine's molecular structure could be elucidated and modified.

Chemical Reactions and Properties

Chemical reactions involving compounds with benzyloxy groups often require precise conditions to achieve desired outcomes, as seen in the preparation and reactions of benzyl 2-deoxy-3,5-di-O-methyl-1,4-dithio-l-threo-pentofuranoside, which could serve as a model for understanding the reactivity of 5-Benzyloxygramine (Birk et al., 1997).

Physical Properties Analysis

The physical properties of compounds similar to 5-Benzyloxygramine, such as solubility, melting points, and crystal structure, can be inferred from studies like the structural elucidation of novel pyrazole derivatives, which also undergo detailed physical characterization (Naveen et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be analyzed through synthetic pathways and reactions. For instance, the regiospecific synthesis of benzoxepines showcases methods that could be applicable to synthesizing and studying 5-Benzyloxygramine derivatives (Xie et al., 2016).

Scientific Research Applications

Antiviral Drug Design

5-Benzyloxygramine has been identified as a novel orthosteric stabilizer of protein-protein interactions (PPIs) in the context of antiviral drug design, specifically targeting the MERS-CoV nucleocapsid protein. This stabilization leads to abnormal oligomerization of the N protein, presenting a unique approach to drug discovery against coronavirus diseases. The compound exhibits both antiviral and protein-stabilizing activities, with its effectiveness demonstrated through X-ray crystallography and small-angle X-ray scattering (Shan-Meng Lin et al., 2020).

Serotonin Receptor Ligands

Another research application of related compounds to 5-benzyloxygramine is in the development of potent and selective serotonin receptor ligands. Arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives containing structural similarities to 5-benzyloxygramine have shown high affinity and selectivity for the 5-HT1A serotonin receptor. These compounds, through their binding profiles and antagonistic or partial agonistic activity at the 5-HT1A receptor, underscore the therapeutic potential in neuropsychiatric and neurological disorders (M. Siracusa et al., 2008).

Sensor Development

5-Benzyloxygramine's structural analogs have been utilized in the development of high-sensitive sensors. A study describes the use of a benzofuran derivative-functionalized multiwalled carbon nanotube and ionic liquid nanocomposite for the determination of norepinephrine and serotonin. This sensor demonstrates excellent electrocatalytic activities towards the oxidation of these neurotransmitters, highlighting the potential of 5-benzyloxygramine derivatives in biosensing technologies (M. Mazloum‐Ardakani & A. Khoshroo, 2014).

Antimicrobial Activity

Research into benzoxazole derivatives, which share a structural framework with 5-benzyloxygramine, reveals significant antimicrobial activity against a range of pathogenic bacteria and fungi. These findings support the exploration of 5-benzyloxygramine and its derivatives for potential use in the development of new antimicrobial agents (T. Ertan-Bolelli et al., 2016).

Corrosion Inhibition

In the field of materials science, derivatives of 5-benzyloxygramine are studied for their corrosion inhibition properties. Research demonstrates that spirocyclopropane derivatives, which are structurally related, provide effective protection for mild steel in acidic conditions. This application points to the potential of 5-benzyloxygramine derivatives in developing environmentally friendly corrosion inhibitors (M. Chafiq et al., 2020).

Safety And Hazards

5-Benzyloxygramine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

5-Benzyloxygramine has been identified as a new N protein PPI orthosteric stabilizer that exhibits both antiviral and N-NTD protein-stabilizing activities . It could be applied toward drug discovery against CoV diseases .

properties

IUPAC Name

N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVAILTNPOQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162974
Record name 5-Benzyloxygramine
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Benzyloxygramine

CAS RN

1453-97-0
Record name N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine
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Record name 5-Benzyloxygramine
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Record name 1453-97-0
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Record name 5-Benzyloxygramine
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Record name 5-benzyloxy-N,N-dimethylamino-3-methylindole
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Record name 5-BENZYLOXYGRAMINE
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